![molecular formula C21H23NO3 B3937892 4-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperidine](/img/structure/B3937892.png)
4-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperidine
Overview
Description
4-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperidine is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperidine involves its interaction with dopamine receptors, particularly the D1 and D2 receptors. This compound acts as a partial agonist at the D1 receptor and an antagonist at the D2 receptor. This results in the modulation of dopamine signaling, which is involved in various physiological processes such as reward, motivation, and movement.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperidine are dependent on its interaction with dopamine receptors. Its partial agonist activity at the D1 receptor results in the activation of downstream signaling pathways, which can lead to increased dopamine release and enhanced synaptic plasticity. Its antagonist activity at the D2 receptor results in the inhibition of downstream signaling pathways, which can lead to decreased dopamine release and decreased synaptic plasticity.
Advantages and Limitations for Lab Experiments
The advantages of using 4-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperidine in lab experiments include its ability to modulate dopamine signaling, its potential as a lead compound for drug development, and its scaffold potential for the design and synthesis of new compounds. The limitations include the need for further studies to fully understand its pharmacological properties, its potential toxicity, and its limited availability.
Future Directions
There are several future directions for the scientific research of 4-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperidine. These include:
1. Further studies to fully understand its pharmacological properties and its potential as a treatment for addiction and other neurological disorders.
2. Development of new compounds based on the scaffold of 4-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperidine with improved pharmacological properties.
3. Investigation of its potential as a lead compound for the development of new drugs for various diseases.
4. Studies to determine its toxicity and safety profile.
Conclusion
In conclusion, 4-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperidine is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its pharmacological properties and potential applications.
Scientific Research Applications
4-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperidine has been studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been investigated for its ability to modulate dopamine receptors and its potential as a treatment for addiction and other neurological disorders. In pharmacology, it has been studied for its potential as a lead compound for the development of new drugs. In medicinal chemistry, it has been investigated for its potential as a scaffold for the design and synthesis of new compounds with improved pharmacological properties.
properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c23-21(20-15-24-18-8-4-5-9-19(18)25-20)22-12-10-17(11-13-22)14-16-6-2-1-3-7-16/h1-9,17,20H,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSHDIKXJPLDOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3COC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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